molecular formula C10H13NO2 B2873044 2-(Benzylamino)propanoic acid CAS No. 40297-69-6

2-(Benzylamino)propanoic acid

Cat. No.: B2873044
CAS No.: 40297-69-6
M. Wt: 179.219
InChI Key: RLIHXKPTGKETCC-UHFFFAOYSA-N
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Description

2-(Benzylamino)propanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanoic acid where a benzylamino group is attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)propanoic acid typically involves the reaction of benzylamine with a suitable precursor such as 2-bromopropanoic acid. The reaction is carried out under basic conditions, often using a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C6H5CH2NH2+BrCH2CH2COOHC6H5CH2NHCH2CH2COOH+HBr\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{BrCH}_2\text{CH}_2\text{COOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CH}_2\text{COOH} + \text{HBr} C6​H5​CH2​NH2​+BrCH2​CH2​COOH→C6​H5​CH2​NHCH2​CH2​COOH+HBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzylamino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens into the molecule.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 2-(benzylamino)propanol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(Benzylamino)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

    2-(Benzylamino)-3-(benzyloxy)propanoic acid: This compound has an additional benzyloxy group, which can influence its reactivity and applications.

    2-(Dibenzylamino)propanoic acid: Contains two benzyl groups attached to the amino nitrogen, affecting its steric and electronic properties.

Uniqueness: 2-(Benzylamino)propanoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural simplicity compared to more complex derivatives makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(benzylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIHXKPTGKETCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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